molecular formula C9H15F3N2 B13951853 N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine

N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13951853
M. Wt: 208.22 g/mol
InChI Key: DQQHFJLXBQPTOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a trifluoromethylated ketone, followed by cyclization to form the piperidine ring . The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups replacing the trifluoromethyl group .

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine is unique due to the combination of the piperidine ring, cyclopropyl group, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

N-cyclopropyl-1-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)14-5-1-2-8(6-14)13-7-3-4-7/h7-8,13H,1-6H2

InChI Key

DQQHFJLXBQPTOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)NC2CC2

Origin of Product

United States

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